Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is unique due to its specific structural features, including the benzofuran ring and the ester group, which confer distinct chemical and biological properties compared to other trifluoromethylated compounds .
Properties
Molecular Formula |
C12H11F3O3 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
OSSDBZXRHZESFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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